molecular formula C15H22O4 B1206799 Mukaadial CAS No. 87420-14-2

Mukaadial

Cat. No. B1206799
CAS RN: 87420-14-2
M. Wt: 266.33 g/mol
InChI Key: AMHCJQBKGMEAAJ-NZBPQXDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mukaadial is a tertiary alcohol.

Scientific Research Applications

Anti-Malarial Properties

Mukaadial, specifically iso-mukaadial acetate, a compound found in Warburgia salutaris, demonstrates significant anti-malarial activity. A study by Nyaba et al. (2018) found that iso-mukaadial acetate showed very good activity in inhibiting parasite growth. This discovery is crucial as it offers a potential alternative to current anti-malarial drugs, especially in the face of increasing parasite resistance.

Hepatoprotective Effects

Research conducted by Ayeni et al. (2021) revealed the protective role of iso-mukaadial acetate against liver injury. In this study, the administration of iso-mukaadial acetate significantly reduced liver damage markers in a rat model. This indicates its potential use in treating liver diseases.

Antidiabetic Potential

The study by Msomi et al. (2019) highlighted the antidiabetic properties of iso-mukaadial acetate. It was found to enhance glucose uptake in L6 rat myoblast cell lines, suggesting its potential as a new antidiabetic agent.

Anticancer Activity

Research has also shown the potential of iso-mukaadial acetate in cancer treatment. Raphela-Choma et al. (2021) found that it exhibited anti-proliferative effects on breast and ovarian cancer cell lines and induced apoptosis, indicating its promise as a component in developing anticancer drugs.

Antinociceptive Action

Mukaadial has been studied for its antinociceptive properties. A study by Malheiros et al. (2001) found that a sesquiterpene drimane, which includes mukaadial, isolated from Drimys winteri bark, showed antinociceptive action, indicating its potential use in pain management.

properties

CAS RN

87420-14-2

Product Name

Mukaadial

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

(1S,4S,4aS,8aS)-1,4-dihydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalene-1,2-dicarbaldehyde

InChI

InChI=1S/C15H22O4/c1-13(2)5-4-6-14(3)12(13)11(18)7-10(8-16)15(14,19)9-17/h7-9,11-12,18-19H,4-6H2,1-3H3/t11-,12-,14-,15+/m0/s1

InChI Key

AMHCJQBKGMEAAJ-NZBPQXDJSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1[C@H](C=C([C@@]2(C=O)O)C=O)O)(C)C

SMILES

CC1(CCCC2(C1C(C=C(C2(C=O)O)C=O)O)C)C

Canonical SMILES

CC1(CCCC2(C1C(C=C(C2(C=O)O)C=O)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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